

An In-depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Bis(phenylsulfonyl)phenol**

Cat. No.: **B170072**

[Get Quote](#)

An Essential Component in Thermal Imaging and a Versatile Intermediate for Advanced Synthesis

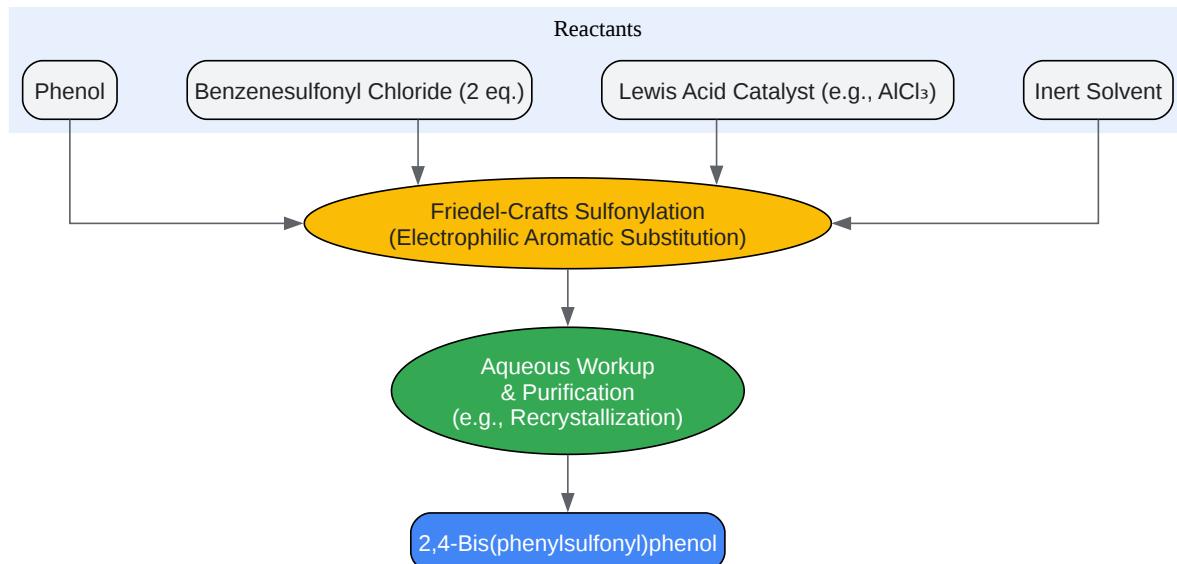
Introduction

2,4-Bis(phenylsulfonyl)phenol, often abbreviated as DBSP, is a distinct chemical compound valued for its unique physicochemical properties and its critical role in various industrial applications.^[1] With the CAS Number 177325-75-6, this aromatic sulfone is a cornerstone in the formulation of thermal printing media and serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.^{[2][3]} This guide provides a comprehensive overview of its chemical identity, properties, synthesis, mechanisms of action, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Core Identification and Physicochemical Properties

2,4-Bis(phenylsulfonyl)phenol is structurally characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This arrangement of electron-withdrawing sulfonyl groups and the acidic phenolic hydroxyl group dictates its chemical behavior and utility.^[1]

Key Identifiers and Properties


Property	Value	Source(s)
CAS Number	177325-75-6	[1] [4]
Molecular Formula	C ₁₈ H ₁₄ O ₅ S ₂	[1] [4]
Molecular Weight	374.43 g/mol	[3] [4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	156-158 °C	[3]
Boiling Point	631.4 ± 50.0 °C at 760 mmHg	
Density	1.4 ± 0.1 g/cm ³	
Purity (Typical)	≥98.5% (HPLC)	[3]

Synthesis and Manufacturing

The industrial synthesis of **2,4-Bis(phenylsulfonyl)phenol** is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The core of the synthesis involves the attachment of two phenylsulfonyl groups to a phenol backbone, a process generally achieved through sulfonation techniques.[\[1\]](#)

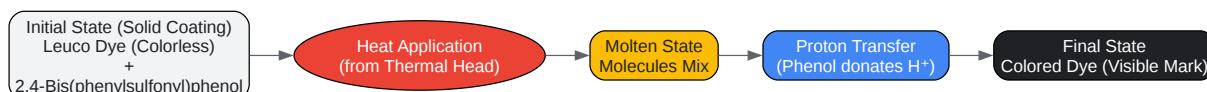
Conceptual Synthesis Workflow

While specific proprietary protocols may vary, a common synthetic route is based on the Friedel-Crafts reaction. This involves the electrophilic aromatic substitution of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophiles to the ortho and para positions.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2,4-Bis(phenylsulfonyl)phenol**.

It is important to note that Friedel-Crafts reactions with phenol can be complex; the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, potentially deactivating the catalyst and the ring.^{[5][6]} Therefore, reaction conditions such as temperature, solvent, and the stoichiometry of the catalyst are critical parameters that manufacturers must optimize to favor the desired C-acylation at the 2 and 4 positions and achieve high purity.


Key Applications and Mechanisms of Action

The utility of **2,4-Bis(phenylsulfonyl)phenol** spans from high-volume industrial processes to specialized organic synthesis.

Developer in Thermal Paper

The most prominent application of this compound is as a color developer in thermal printing technology.^[2] Thermal paper is coated with a solid-state mixture of a leuco dye (a colorless or faintly colored dye precursor) and an acidic developer like **2,4-Bis(phenylsulfonyl)phenol**.^[7]

Mechanism of Color Formation: When a thermal printer's head applies heat to the paper, the developer and the leuco dye melt and mix. The acidic proton of the phenolic hydroxyl group on **2,4-Bis(phenylsulfonyl)phenol** is donated to the leuco dye. This protonation induces a chemical transformation, typically the cleavage of a lactone ring in the dye molecule, resulting in a conjugated system that absorbs visible light and appears as a colored mark (usually black).^[8]

[Click to download full resolution via product page](#)

Caption: Mechanism of color development in thermal paper.

The high thermal stability and specific acidity (pK_a) of **2,4-Bis(phenylsulfonyl)phenol** make it an effective developer, ensuring sharp, durable image formation with minimal background coloration.^[7]

Intermediate in Organic Synthesis

Beyond thermal paper, its molecular architecture makes it a valuable intermediate for creating more complex molecules.^[2]

- **Pharmaceuticals:** The compound serves as a precursor in the synthesis of novel drug candidates. The phenylsulfonyl groups can act as stable anchoring points or be modified, while the phenolic hydroxyl offers a reactive site for etherification or esterification, enabling the construction of diverse molecular scaffolds for potential antiviral and anti-inflammatory agents.^[3]
- **Agrochemicals:** Its structure can be incorporated into new fungicides and herbicides.

- Material Science: It is used in the manufacturing of specialized polymers, resins, and coatings, where its rigid, bulky structure can enhance thermal stability and durability.

Safety and Handling

Based on available safety data sheets, **2,4-Bis(phenylsulfonyl)phenol** is classified as a hazardous substance. It is crucial for researchers and chemical handlers to adhere to strict safety protocols.

- Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[\[4\]](#)
- Handling Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood to avoid dust inhalation. Wash skin thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from light and moisture to maintain its stability.[\[3\]](#)

Conclusion

2,4-Bis(phenylsulfonyl)phenol is a chemical of significant industrial importance, driven by its indispensable role as a developer in thermal paper and its growing value as a versatile intermediate in fine chemical synthesis. Its robust thermal stability, specific reactivity, and high purity standards make it a preferred choice for applications demanding precision and reliability. As technology evolves, the unique properties of this compound will continue to present opportunities for innovation in material science and pharmaceutical development.

References

- Chemsrc. **2,4-Bis(phenylsulfonyl)phenol** | CAS#:177325-75-6. [\[Link\]](#)
- LookChem. **2,4-Bis(phenylsulfonyl)phenol**: Your Key to Advanced Thermal Paper and Synthesis. [\[Link\]](#)
- Xiangyang Extenda Biotech Co.,Ltd. **2,4-Bis(phenylsulfonyl)phenol**. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,4-Bis(phenylsulfonyl)
- Ngassa, F. N., et al. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- Ngassa, F. N., et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [\[Link\]](#)

- PubChem. **2,4-Bis(phenylsulfonyl)phenol**. [Link]
- Takahashi, Y., et al. Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule?
- Google Patents. Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them.
- U.S. Environmental Protection Agency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2,4-Bis(phenylsulfonyl)phenol [extendabio.com]
- 4. 2,4-Bis(phenylsulfonyl)phenol | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170072#2-4-bis-phenylsulfonyl-phenol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com